Malonic acid

Description

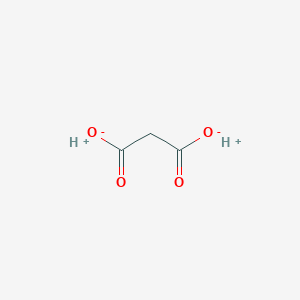

Structure

3D Structure

Properties

IUPAC Name |

propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4, Array | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | malonic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Malonic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

141-95-7 (di-hydrochloride salt), 19455-76-6 (mono-calcium salt), 23549-97-5 (hydrochloride salt), 2757-18-8 (di-thallium salt), 926-71-6 (potassium salt) | |

| Record name | Malonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021659 | |

| Record name | Propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Malonic acid appears as white crystals or crystalline powder. Sublimes in vacuum. (NTP, 1992), White solid; [ICSC] White crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALS. | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

284 °F at 760 mmHg (decomposes) (NTP, 1992), Decomposes above 140 °C | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 6.23X10+5 mg/L at 25 °C, In water, 7.66X10+5 mg/L at 20 °C (pH 1-10), EU Guideline Method A.6 (flask method), One gram dissolves in: 0.65 mL water, about 2 mL alcohol, 1.1 mL methanol, 3 mL propyl alcohol, 13 mL ether, 7 mL pyridine, 763.0 mg/mL, Solubility in water, g/100ml at 20 °C: 7.3 | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.63 (NTP, 1992) - Denser than water; will sink, Density: 1.619 g/cu cm at 10 °C, 1.6 g/cm³ | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0015 [mmHg], 2.7X10-6 mm Hg at 23 °C | |

| Record name | Malonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Crystalline powder, Colorless hygroscopic solid which sublimes in vacuum | |

CAS No. |

141-82-2 | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | malonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KX7ZMG0MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

276.1 °F (NTP, 1992), 135-137 °C, 135 °C | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Malonic Acid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The malonic ester synthesis is a cornerstone of organic chemistry, providing a versatile and reliable method for the synthesis of substituted carboxylic acids. This powerful technique allows for the conversion of an alkyl halide into a carboxylic acid with the addition of two carbon atoms. This guide provides an in-depth exploration of the core mechanism, detailed experimental protocols, and quantitative data to support researchers in the application of this pivotal reaction.

The Core Reaction Mechanism

The malonic ester synthesis proceeds through a well-defined, four-step mechanism: enolate formation, alkylation, hydrolysis, and decarboxylation. The starting material is typically a malonic acid ester, most commonly diethyl malonate, due to the acidity of the α-hydrogens located between the two carbonyl groups.

Step 1: Enolate Formation

The synthesis begins with the deprotonation of the α-carbon of the malonic ester by a moderately strong base, such as sodium ethoxide. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two carbonyl groups, which increases the acidity of the α-hydrogens.[1][2]

Step 2: Alkylation

The resonance-stabilized enolate acts as a potent nucleophile and attacks an alkyl halide in a classic SN2 reaction. This step forms a new carbon-carbon bond, attaching the alkyl group to the α-carbon of the malonic ester. The choice of the alkyl halide is crucial, as the reaction works best with primary and secondary halides.[1][3]

Step 3: Hydrolysis

The substituted malonic ester is then hydrolyzed, typically using an aqueous acid or base, to convert the two ester groups into carboxylic acid groups. This saponification step results in a substituted this compound.[1][2]

Step 4: Decarboxylation

The final step involves the decarboxylation of the substituted this compound upon heating. The β-dicarboxylic acid intermediate readily loses a molecule of carbon dioxide through a cyclic transition state to yield the final substituted acetic acid product.[1][2]

Below is a diagram illustrating the signaling pathway of the malonic ester synthesis.

Quantitative Data on Alkylation Yields

The yield of the malonic ester synthesis is highly dependent on the nature of the alkylating agent. Primary alkyl halides and benzyl (B1604629) halides generally provide good to excellent yields. Secondary alkyl halides can also be used, though the potential for a competing E2 elimination reaction increases. The following table summarizes typical reported yields for the alkylation step with various alkyl halides.

| Alkylating Agent | Product | Typical Yield (%) | Reference(s) |

| Methyl Bromide | Diethyl methylmalonate | 97 | [4] |

| Ethyl Bromide | Diethyl ethylmalonate | 80-90 | [4] |

| Diethyl diethylmalonate | 75 | [4] | |

| n-Butyl Bromide | Diethyl n-butylmalonate | 80-90 | [5] |

| Isopropyl Bromide | Diethyl isopropylmalonate | 97 | [6] |

| Benzyl Chloride | Diethyl benzylmalonate | 75-85 | [4] |

| 1,4-Dibromobutane | Diethyl cyclobutane-1,1-dicarboxylate | 60-70 | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the malonic ester synthesis, offering a practical guide for laboratory application.

Synthesis of Diethyl n-Butylmalonate

Objective: To synthesize diethyl n-butylmalonate via the alkylation of diethyl malonate with n-butyl bromide.[5]

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol (B145695)

-

n-Butyl bromide

-

Water

-

Litmus (B1172312) paper

Procedure:

-

Preparation of Sodium Ethoxide: In a suitable flask equipped with a reflux condenser, dissolve sodium metal (5 atoms) in absolute ethanol (2.5 L).

-

Enolate Formation: Cool the sodium ethoxide solution to approximately 50°C and slowly add diethyl malonate (5.15 moles).

-

Alkylation: To the clear solution, gradually add n-butyl bromide (5.0 moles). The reaction is exothermic and may require cooling.

-

Reaction Completion: Reflux the reaction mixture until it is neutral to moist litmus paper (approximately 2 hours).

-

Workup: Distill off the ethanol. Add water to the residue and separate the upper layer of diethyl n-butylmalonate.

-

Purification: Purify the product by vacuum distillation. The fraction boiling at 130-135°C/20 mm Hg is collected. The expected yield is 80-90%.[5]

Synthesis of Diethyl Isopropylmalonate (using a secondary alkyl halide)

Objective: To synthesize diethyl isopropylmalonate, demonstrating the use of a secondary alkyl halide.[6]

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

2-Bromopropane (B125204) (Isopropyl bromide)

-

Diethyl ether

-

Saturated aqueous NH4Cl solution

-

Anhydrous MgSO4

Procedure:

-

Preparation of Sodium Ethoxide: Prepare a 21 wt. % solution of sodium ethoxide in ethanol.

-

Enolate Formation: To the stirred sodium ethoxide solution (0.6 M), add diethyl malonate (0.5 M). A white precipitate of the sodium salt will form.

-

Alkylation: Heat the mixture to reflux, at which point the precipitate should dissolve. Add 2-bromopropane (0.75 M) dropwise over 30-45 minutes. Continue refluxing for a minimum of 10 hours.

-

Workup: After cooling, remove the ethanol in vacuo. Dissolve the residue in diethyl ether and wash with a saturated aqueous NH4Cl solution.

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent to yield the crude product. The reported yield is approximately 97%.[6]

Below is a diagram illustrating the general experimental workflow for a malonic ester synthesis.

Variations of the Malonic Ester Synthesis

The versatility of the malonic ester synthesis is extended through several important variations.

-

Dialkylation: The monoalkylated malonic ester still possesses one acidic α-hydrogen. Therefore, a second, different alkyl group can be introduced by repeating the deprotonation and alkylation steps before the final hydrolysis and decarboxylation.[7]

-

Intramolecular Cyclization: When a dihalide is used as the alkylating agent, an intramolecular SN2 reaction can occur after the initial alkylation, leading to the formation of a cyclic product. This variation is known as the Perkin alicyclic synthesis and is effective for preparing three- to six-membered rings.[8]

References

- 1. askthenerd.com [askthenerd.com]

- 2. guidechem.com [guidechem.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

malonic acid crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Malonic Acid

Introduction

This compound (propanedioic acid), with the chemical formula CH₂(COOH)₂, is a fundamental dicarboxylic acid that serves as a key building block in organic synthesis and various industrial applications, including pharmaceuticals and polyesters. The molecule's conformational flexibility, arising from rotation around its C-C single bonds, and its capacity for strong hydrogen bonding, facilitate the formation of multiple crystalline solid forms, a phenomenon known as polymorphism. Understanding the crystal structure of these polymorphs is critical for controlling the physicochemical properties of this compound-containing materials, such as solubility, stability, and bioavailability in drug formulations.

This technical guide provides a comprehensive overview of the crystal structure of this compound, details the experimental protocols for its analysis, and presents key crystallographic data for its known polymorphs. The content is intended for researchers, scientists, and professionals in drug development and materials science.

Crystal Structures of this compound Polymorphs

This compound is known to crystallize in several polymorphic forms, primarily triclinic and monoclinic systems.[1][2] The arrangement of molecules within these crystal lattices is predominantly governed by the formation of robust hydrogen bonds between the carboxylic acid groups.

The most extensively studied polymorph of this compound crystallizes in the triclinic space group Pī at room temperature.[3] In this structure, molecules are organized into zigzag chains along the c-axis, where the carboxyl groups of adjacent molecules are linked by dual hydrogen bonds. A notable feature is the molecular conformation, where one of the two carboxyl groups is significantly twisted out of the plane defined by the three carbon atoms of the molecular backbone.

Neutron diffraction studies on deuterated γ-malonic acid have provided precise locations for the hydrogen (deuterium) atoms, confirming the hydrogen-bonding network and revealing details about thermal motion.[4] Additionally, other polymorphs have been identified, including a monoclinic form, highlighting the complex solid-state landscape of this seemingly simple molecule.[2][5]

Data Presentation

The quantitative crystallographic data for the primary triclinic polymorph and the deuterated γ-polymorph are summarized below for comparison.

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | Triclinic Polymorph (Room Temp) | Deuterated γ-Polymorph (Low Temp) |

| Crystal System | Triclinic | Triclinic |

| Space Group | Pī | Pī |

| a (Å) | 5.33 | 10.383 |

| b (Å) | 5.14 | 10.435 |

| c (Å) | 11.25 | 10.589 |

| α (°) | 102.67 | 62.59 |

| β (°) | 135.17 | 83.22 |

| γ (°) | 85.17 | 70.01 |

| Volume (ų) | 307.7 | 942.1 |

| Z (molecules/unit cell) | 2 | 4 |

| Z' (molecules/asym. unit) | 1 | 2 |

| Data Source | [3] | [4] |

Table 2: Selected Interatomic Distances and Angles (Triclinic Form)

| Parameter Type | Description | Value (Approximate) |

| Bond Length | C-O (hydroxyl) | 1.31 Å |

| Bond Length | C=O (carbonyl) | 1.21 Å |

| Bond Length | C-C | 1.50 Å |

| Bond Length | O-H···O (Hydrogen Bond) | 2.65 - 2.70 Å |

| Bond Angle | O-C-O | ~123° |

| Bond Angle | C-C-C | ~110° |

| Torsion Angle | O=C-C-C | Varies significantly |

Note: Precise bond lengths and angles can vary slightly between different crystallographic studies and polymorphs. The values provided are representative for dicarboxylic acids.

Experimental Methodologies

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals, followed by diffraction experiments and data analysis.

Single Crystal Growth of this compound

Growing crystals suitable for single-crystal X-ray diffraction is a critical prerequisite for structure determination. For this compound, the most common method is slow evaporation from a saturated solution.

Protocol for Crystallization from Aqueous Solution:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound by dissolving the solid powder in deionized water at a slightly elevated temperature (e.g., 40-50 °C) with stirring until no more solute dissolves.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration of the saturated solution into a clean crystallization dish. This step prevents impurities from acting as unwanted nucleation sites.

-

Slow Evaporation: Cover the crystallization dish with parafilm and pierce a few small holes in it. This slows down the rate of solvent evaporation.

-

Incubation: Place the dish in a location with a stable temperature and minimal vibration to allow for the slow growth of well-ordered crystals over several days to a week.

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.5 mm in size with well-defined faces) have formed, carefully remove them from the solution using tweezers and dry them on filter paper.

Alternative solvents such as ethanol (B145695) can also be used, potentially yielding different polymorphs.[2]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Protocol for Data Collection and Structure Solution:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument uses a focused beam of monochromatic X-rays (e.g., from a Mo or Cu source) directed at the crystal.[6]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. The positions of these spots are used by the instrument's software to determine the unit cell parameters and the crystal system.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The intensities and positions of thousands of reflections are recorded by a detector.[7]

-

Data Reduction: The raw diffraction data are processed. This involves integrating the intensities of the reflections, correcting for experimental factors (like Lorentz and polarization effects), and merging equivalent reflections.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (carbon and oxygen).

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically located from the difference Fourier map. The refinement process optimizes the atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern. The quality of the final structure is assessed using metrics like the R-factor.

Neutron Diffraction

For structures containing hydrogen atoms, neutron diffraction is a powerful complementary technique. While X-rays scatter from electron clouds, making it difficult to precisely locate hydrogen atoms, neutrons scatter from atomic nuclei. This allows for the accurate determination of hydrogen atom positions and is particularly valuable for studying hydrogen bonding and proton transfer phenomena.[8] The experimental workflow is analogous to SC-XRD but requires a neutron source (typically a nuclear reactor or spallation source) and often larger crystals.[4]

Analytical and Experimental Workflow

The logical flow from a bulk sample to a validated crystal structure involves several interconnected stages. The following diagram illustrates this typical workflow.

Conclusion

The crystal structure analysis of this compound reveals a rich polymorphic landscape dominated by intricate hydrogen-bonding networks. The triclinic form has been well-characterized, but the existence of other polymorphs presents opportunities for further research, particularly in understanding the thermodynamic and kinetic factors that govern their formation. Detailed structural knowledge, obtained through rigorous experimental protocols involving single-crystal growth and diffraction techniques like SC-XRD and neutron diffraction, is indispensable. For professionals in the pharmaceutical and materials science industries, this understanding is paramount for controlling the solid-state properties of active ingredients and advanced materials, ultimately ensuring product performance and consistency.

References

- 1. Investigating the latent polymorphism of maleic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 141-82-2 [chemicalbook.com]

- 3. aizenberglab.seas.harvard.edu [aizenberglab.seas.harvard.edu]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Research Portal [scholarworks.brandeis.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Benzilic acid: a monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ISIS Will the real structure please step forward [isis.stfc.ac.uk]

An In-depth Technical Guide to the Thermochemical Properties of Malonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of malonic acid (propanedioic acid). The information herein is intended to support research and development activities where a thorough understanding of the energetic and thermal stability of this compound is critical. This document presents key quantitative data in a structured format, details relevant experimental methodologies, and illustrates the thermal decomposition pathway of this compound.

Core Thermochemical Data

The fundamental thermochemical properties of solid this compound at standard conditions (298.15 K and 1 bar) are summarized in the tables below. These values are essential for modeling chemical reactions, assessing thermal hazards, and understanding the stability of this compound in various formulations.

Table 1: Standard Molar Thermochemical Properties of Solid this compound

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | -890.9 | kJ/mol |

| Standard Molar Enthalpy of Combustion | ΔcH° | -864 | kJ/mol[1] |

| Standard Molar Entropy | S° | 149.8 | J/(mol·K) |

| Molar Heat Capacity (at constant pressure) | Cp | 139.93 | J/(mol·K)[2] |

Table 2: Other Relevant Thermal Properties of this compound

| Property | Value | Units |

| Melting Point | 135 - 137 | °C (decomposes)[3] |

| Enthalpy of Vaporization | 92 | kJ/mol[1][3] |

| Enthalpy of Sublimation | 72.7 (at 306 K), 108.0 (at 348 K) | kJ/mol |

Thermal Decomposition

This compound undergoes thermal decomposition upon heating, primarily yielding acetic acid and carbon dioxide. This reaction is a critical consideration in the handling and processing of this compound at elevated temperatures.

The overall decomposition reaction is:

CH₂(COOH)₂ (s) → CH₃COOH (l) + CO₂ (g)

Experimental Protocols

The determination of the thermochemical properties of this compound relies on precise calorimetric techniques. The following sections detail the methodologies for two key experimental procedures.

Bomb Calorimetry for the Determination of the Enthalpy of Combustion

Objective: To measure the heat of combustion of solid this compound at constant volume.

Methodology:

-

Sample Preparation: A pellet of known mass (typically 0.8 - 1.0 g) of high-purity crystalline this compound is prepared using a pellet press. The pellet is weighed to a precision of at least 0.1 mg.

-

Bomb Assembly: The pellet is placed in a sample crucible within the bomb calorimeter. A fuse wire of known length and mass is attached to the electrodes, ensuring it is in contact with the sample pellet. A small, measured amount of deionized water (approximately 1 mL) is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.

-

Pressurization: The bomb is sealed and purged with pure oxygen to remove any atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter vessel, which is then filled with a precise volume of water (e.g., 2.000 L). The calorimeter is assembled with a stirrer and a high-precision thermometer or temperature probe.

-

Temperature Equilibration and Measurement: The water in the calorimeter is stirred to achieve thermal equilibrium. The initial temperature is recorded for a set period to establish a baseline.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings. The heat capacity of the calorimeter system (bomb, water, etc.) is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid. The enthalpy of combustion of this compound is then calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the sample, with corrections made for the combustion of the fuse wire.

Differential Scanning Calorimetry (DSC) for the Determination of Heat Capacity

Objective: To measure the specific heat capacity of solid this compound as a function of temperature.

Methodology:

-

Instrument and Sample Preparation: A differential scanning calorimeter is calibrated for temperature and heat flow using certified reference materials (e.g., indium). A small, accurately weighed sample of solid this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Program: The following temperature program is executed:

-

An initial isothermal period to allow the sample to reach thermal equilibrium.

-

A linear heating ramp at a controlled rate (e.g., 10 or 20 °C/min) across the desired temperature range.

-

A final isothermal period at the upper temperature limit.

-

A linear cooling ramp back to the initial temperature.

-

A second heating scan is often performed to ensure thermal history does not affect the measurement.

-

-

Data Acquisition: The differential heat flow between the sample and the reference pan is measured as a function of temperature.

-

Baseline and Sapphire Standard Measurement: A baseline is established by running the same temperature program with two empty pans. To obtain absolute heat capacity values, a run is performed with a sapphire standard of known heat capacity.

-

Calculation of Specific Heat Capacity: The specific heat capacity of the this compound sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at a given temperature, taking into account the masses of the sample and the standard.

Visualizing Thermal Decomposition

The thermal decomposition of this compound is a key process influencing its application at elevated temperatures. The following diagram illustrates this pathway.

References

An In-depth Technical Guide to the Biological Activity Screening of Malonic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonic acid, a simple dicarboxylic acid, and its diverse derivatives have garnered significant attention in the scientific community for their wide spectrum of biological activities. These compounds serve as versatile scaffolds in medicinal chemistry, leading to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biological activities of this compound derivatives, detailed experimental protocols for their screening, and insights into their mechanisms of action, with a focus on anticancer, antimicrobial, and anti-inflammatory properties.

Core Biological Activities of this compound Derivatives

This compound and its derivatives exhibit a range of biological effects, primarily attributed to their ability to act as competitive inhibitors of various enzymes and to modulate key signaling pathways.

-

Metabolic Inhibition: The most well-documented activity of this compound is its role as a competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain.[1][2] By binding to the active site of the enzyme, it competes with the natural substrate, succinate, thereby disrupting cellular respiration.[3][4] This property is fundamental to many of its observed biological effects.

-

Anticancer Activity: The anticancer potential of this compound derivatives often stems from their ability to inhibit lactate (B86563) dehydrogenase A (LDH-A), a critical enzyme in the metabolic reprogramming of cancer cells known as the Warburg effect.[5][6][7] By blocking LDH-A, these compounds disrupt glycolysis, leading to reduced cancer cell viability and proliferation.[5][8]

-

Anti-inflammatory Activity: Several this compound derivatives have demonstrated potent anti-inflammatory effects.[9][10] Mechanistic studies have revealed that these compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[9][11] This is often achieved by modulating key inflammatory signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[11]

-

Antimicrobial Activity: Derivatives of this compound, such as certain malonamides, have been shown to possess antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA).[12] The exact mechanisms can vary, but they often involve the disruption of essential bacterial metabolic processes.

-

Neuroprotective Effects: this compound has been implicated in neuroprotection, with studies suggesting it can attenuate neuroinflammation and oxidative stress in the brain.[11][13] Its ability to modulate microglial activation is a key aspect of its neuroprotective potential.[11]

Quantitative Data Presentation

The following tables summarize the quantitative biological activity data for various this compound derivatives from published literature.

Table 1: Anticancer Activity of this compound Derivatives (LDH-A Inhibition)

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| This compound Derivative 3 | - | LDH-A Enzyme Assay (NADH competition) | 0.54 | [1] |

| This compound Derivative 3 | - | LDH-A Enzyme Assay (Pyruvate competition) | 0.23 (Ki) | [1] |

| NHI-2 (N-hydroxyindole-2-carboxylate) | HeLa | Cell Proliferation (SRB Assay) | ~50 | [1] |

| Malonate Derivative AZ-33 | - | LDH-A Enzyme Assay | <1 | [1] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microbial Strain | Assay | MIC (mg/L) | Reference |

| Malonamide Derivative 26 | S. aureus NCTC8325 | Broth Microdilution | >8 | [12] |

| Malonamide Derivative 27 | S. aureus NCTC8325 | Broth Microdilution | >8 | [12] |

| Malonamide Derivative 33 | S. aureus NCTC8325 | Broth Microdilution | >8 | [12] |

| Malonamide Derivative 26 | MRSA ATCC33592 | Broth Microdilution | >8 | [12] |

Table 3: Anti-inflammatory Activity of this compound and Its Derivatives

| Compound/Derivative | Model | Parameter Measured | Inhibition/IC50 | Reference |

| Maldian (di-(2,4-dimethyl) anilide this compound) | Carrageenan-induced paw edema in rats | Paw Edema | Exceeds Voltaren and Acetylsalicylic acid | [9] |

| Maldian (di-(2,4-dimethyl) anilide this compound) | Carrageenan-induced paw edema in rats | Kallikrein activity | 47% reduction | [9] |

| Maldian (di-(2,4-dimethyl) anilide this compound) | Carrageenan-induced paw edema in rats | Prostaglandin E level | 20-fold decrease | [9] |

| This compound | LPS-stimulated BV2 microglia | Nitric Oxide Production | Dose-dependent decrease | [11] |

| This compound (10 µM) | LPS-stimulated BV2 microglia | iNOS mRNA expression | Significant reduction | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the biological activity screening of this compound derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][13][14]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Agar (B569324) Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.[5][15]

Materials:

-

Bacterial strain of interest (e.g., S. aureus, E. coli)

-

Mueller-Hinton Agar (MHA) plates

-

Mueller-Hinton Broth (MHB)

-

Sterile cork borer (6-8 mm diameter)

-

Sterile swabs

-

Micropipettes

-

Incubator

Protocol:

-

Inoculum Preparation: Inoculate a loopful of the test bacterium into MHB and incubate at 37°C until the turbidity matches the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.[16]

-

Well Creation: Use a sterile cork borer to create wells of 6-8 mm in diameter in the agar.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the this compound derivative solution (at a known concentration) into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for screening acute anti-inflammatory activity.[8][17][18]

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Pletysmometer or digital calipers

-

This compound derivative solution

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Protocol:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the this compound derivative orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive the standard drug.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or the paw thickness with digital calipers at 0 hours (before carrageenan injection) and then at 1, 2, 3, 4, and 5 hours post-injection.[8]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells like RAW 264.7 or BV2 microglia.

Materials:

-

RAW 264.7 or BV2 microglia cells

-

Complete culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solution

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.

-

Griess Assay: After incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control group and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with multifaceted biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation and development. This technical guide provides a foundational framework for researchers and drug development professionals to screen and characterize the biological activities of novel this compound derivatives. The detailed protocols and mechanistic insights offered herein are intended to facilitate the discovery of new therapeutic leads based on this versatile chemical scaffold. As research in this area continues, a deeper understanding of the structure-activity relationships and molecular targets of these compounds will undoubtedly pave the way for the development of next-generation therapeutics.

References

- 1. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. actanaturae.ru:443 [actanaturae.ru:443]

- 10. This compound suppresses lipopolysaccharide-induced BV2 microglia cell activation by inhibiting the p38 MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Inhibition of IKK/NF-κB Signaling Enhances Differentiation of Mesenchymal Stromal Cells from Human Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid | Semantic Scholar [semanticscholar.org]

A Deep Dive into the Computational Chemistry of Malonic Acid: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Malonic acid, a simple dicarboxylic acid, plays a surprisingly multifaceted role in both chemistry and biology. From its foundational use in organic synthesis, such as the malonic ester synthesis, to its critical function as a competitive inhibitor of succinate (B1194679) dehydrogenase in the mitochondrial electron transport chain, a thorough understanding of its molecular properties is paramount. Computational chemistry provides a powerful lens through to investigate the conformational landscape, reactivity, and biochemical interactions of this compound at an atomic level of detail. This in-depth technical guide synthesizes key findings from numerous computational studies, offering a comprehensive overview of the molecule's behavior. We present quantitative data in structured tables, detail the experimental and computational methodologies employed in seminal studies, and provide visualizations of key pathways and processes to facilitate a deeper understanding.

Conformational Landscape of this compound

The conformational flexibility of this compound, arising from the rotation around its C-C and C-O bonds, has been a subject of significant computational investigation. These studies have revealed a complex potential energy surface with multiple stable conformers.

Computational Methodologies for Conformational Analysis

A variety of computational methods have been employed to explore the conformational space of this compound. A common approach involves an initial systematic search on the potential energy surface using computationally less expensive methods, followed by geometry optimization and frequency calculations at higher levels of theory.

A representative computational protocol is as follows:

-

Initial Conformational Search: A systematic search of the potential energy surface is performed using a lower level of theory, such as Hartree-Fock (HF) with the 6-31G(d) basis set, to identify stationary points.

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are then optimized at higher levels of theory, such as Møller-Plesset perturbation theory to the second order (MP2) or Density Functional Theory (DFT) with functionals like B3LYP. Larger basis sets, such as 6-311++G(d,p), are often used for more accurate energy calculations.

-

Energy Refinement: Single-point energy calculations are sometimes performed using even more accurate methods, like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), on the optimized geometries.

-

Software: The Gaussian suite of programs is frequently used for these types of calculations.

Experimental Validation

Computational predictions of the conformational landscape of this compound have been experimentally validated using techniques such as infrared (IR) spectroscopy of the monomer isolated in a solid argon matrix.[1][2][3][4] By comparing the experimental IR spectra with the computed vibrational frequencies for each conformer, researchers have been able to unequivocally identify the presence of the most stable conformers.[1][2][3][4]

Relative Energies of this compound Conformers

Computational studies have predicted the existence of at least six distinct conformers of this compound.[1][2][3][4] The relative energies and predicted populations of these conformers, as calculated at the HF/6-31G(d) level of theory, are summarized in the table below.[5]

| Conformer | Relative Energy (kJ mol⁻¹) | Population (%) |

| II | 0.00 | 65.9 |

| III | 1.65 | 33.0 |

| I | 9.05 | 1.1 |

| IV | 24.21 | 6.0 x 10⁻³ |

| V | 31.14 | < 1.0 x 10⁻³ |

| VI | 37.67 | < 1.0 x 10⁻³ |

Table 1: Relative energies and populations of this compound conformers calculated at the HF/6-31G(d) level of theory.[5]

The lowest-energy conformer features a nearly planar structure with an intramolecular hydrogen bond.[1][2][3][4] The second and third most stable conformers are predicted to be very close in energy.[1][2][3][4]

Acidity and pKa

This compound is a diprotic acid, meaning it can donate two protons. The acid dissociation constants (pKa) are crucial for understanding its behavior in solution and its interactions in biological systems.

Experimental pKa Values

The experimental pKa values for this compound in water at 25°C are:

The first deprotonation is significantly more favorable than the second due to the electrostatic repulsion between the two carboxylate groups in the dianion.

Computational Approaches to pKa Prediction

Accurately predicting pKa values computationally is a challenging task that requires careful consideration of the solvation environment. Common methods involve the use of thermodynamic cycles and continuum solvation models.

A typical computational protocol for pKa prediction includes:

-

Gas-Phase Calculations: Optimization and frequency calculations for the protonated and deprotonated species in the gas phase.

-

Solvation Energy Calculations: Calculation of the free energy of solvation for each species using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model.

-

Thermodynamic Cycle: The pKa is then calculated using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase acidity.

Various levels of theory and basis sets can be used, with DFT methods often providing a good balance of accuracy and computational cost.[7]

Unimolecular Decarboxylation

The thermal decomposition of this compound to acetic acid and carbon dioxide is a classic organic reaction that has been extensively studied both experimentally and computationally.

Computational Methodologies for Reaction Mechanisms

Computational studies have elucidated the mechanism of this compound decarboxylation, identifying the transition states and calculating the activation energy barriers.

A representative computational protocol for studying the decarboxylation mechanism is as follows:

-

Reactant, Product, and Transition State Optimization: Geometries of the reactant (this compound), products (enol intermediate and CO₂), and the transition state are optimized using methods like DFT (e.g., MPWB1K, M06-2X) or higher-level ab initio methods (e.g., CCSD(T)).[8][9]

-

Basis Sets: Pople-style basis sets such as 6-31+G(d,p) or 6-311++G(d,p) are commonly used.[8][9]

-

Transition State Verification: The transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to ensure that the transition state connects the reactant and product minima.

-

Software: The Gaussian[8] and Orca[9] software packages are frequently used for these calculations.

Activation Energy Barriers for Decarboxylation

Computational studies have calculated the activation energy barrier for the unimolecular decarboxylation of this compound. The values vary depending on the level of theory used.

| Level of Theory | Activation Energy (kcal mol⁻¹) |

| CCSD(T)/6-311++G(d,p) | 32.16[8] |

| B3LYP/6-31+G(d,p) | 26.9[9] |

Table 2: Calculated activation energy barriers for the decarboxylation of this compound.

These computational results are in reasonable agreement with experimental estimates, which are in the range of 25-40 kcal mol⁻¹.[8]

Role in Biochemical Pathways: Inhibition of Succinate Dehydrogenase

This compound is a classic example of a competitive inhibitor of the enzyme succinate dehydrogenase (also known as Complex II) in the citric acid cycle.[10][11][12][13] This inhibition has significant implications for cellular respiration.

Mechanism of Inhibition

This compound's structure is very similar to that of succinate, the natural substrate for succinate dehydrogenase. This structural similarity allows this compound to bind to the active site of the enzyme.[12] However, because this compound has a single methylene (B1212753) group instead of the two in succinate, it cannot be dehydrogenated.[10] By occupying the active site, this compound prevents the binding of succinate, thereby inhibiting the enzyme's activity.[12]

Computational Modeling of Enzyme Inhibition

Computational methods such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) can be used to model the binding of malonate to the active site of succinate dehydrogenase. These studies can provide insights into the specific interactions that stabilize the enzyme-inhibitor complex and can help in the design of novel inhibitors for therapeutic purposes. For instance, docking studies have been used to understand the structure-activity relationship of malonate-based inhibitors for other enzymes.[14]

Conclusion

Computational chemistry has proven to be an indispensable tool for elucidating the fundamental properties of this compound. Through the application of a wide range of theoretical methods, researchers have gained detailed insights into its conformational preferences, reaction mechanisms, and biochemical interactions. The synergy between computational predictions and experimental validations has been particularly powerful, providing a robust understanding of this seemingly simple yet remarkably important molecule. The continued development of computational methodologies promises to further refine our knowledge of this compound and its derivatives, with potential applications in fields ranging from materials science to drug discovery.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. atamankimya.com [atamankimya.com]

- 7. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Khan Academy [khanacademy.org]

- 12. homework.study.com [homework.study.com]

- 13. Inhibition of succinate dehydrogenase by this compound produces an "excitotoxic" lesion in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Malonate-based inhibitors of mammalian serine racemase: kinetic characterization and structure-based computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Keto-Enol Tautomerization Equilibrium of Malonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerization of malonic acid, a fundamental process with significant implications in various scientific fields, including atmospheric chemistry and drug development. The equilibrium between the keto and enol forms of this compound is highly sensitive to environmental conditions, and understanding this dynamic is crucial for predicting its reactivity and behavior.

Core Concepts of this compound Tautomerization

This compound, a dicarboxylic acid, exists in a dynamic equilibrium between its keto (propanedioic acid) and enol (1,3-dihydroxypropenoic acid) forms. This tautomerization involves the migration of a proton and the shifting of a double bond. In dilute aqueous solutions, the keto form is overwhelmingly predominant, with the equilibrium constant (Keq) being less than 10⁻⁴.[1][2] However, recent studies have revealed a significant shift in this equilibrium towards the enol form in deliquesced micrometer-sized particles, particularly at high relative humidity.[2] This finding is of paramount importance in atmospheric science, as the enol form is more reactive and can participate in atmospheric aging processes of secondary organic aerosols.

Quantitative Data on Tautomerization Equilibrium